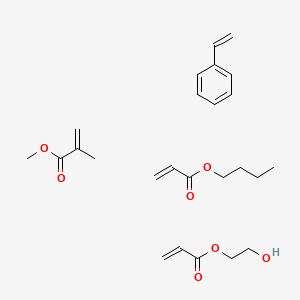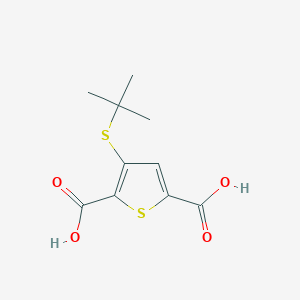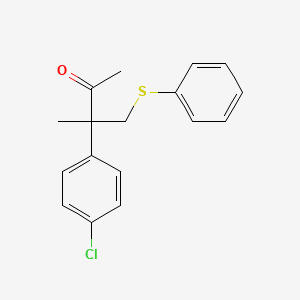
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfanyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chlorobenzaldehyde with methylmagnesium bromide to form 4-chlorophenyl-2-propanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylsulfanylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
4-(4-Chlorophenyl)-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
3-(4-Methylphenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one:
Uniqueness
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53253-26-2 |
|---|---|
Molekularformel |
C17H17ClOS |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-methyl-4-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C17H17ClOS/c1-13(19)17(2,14-8-10-15(18)11-9-14)12-20-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
NCZGBLQOGNNJSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CSC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)
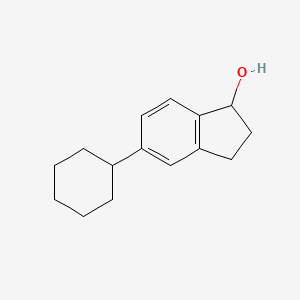
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

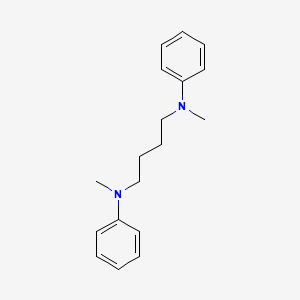
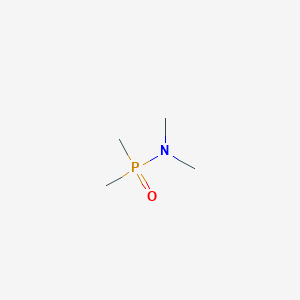
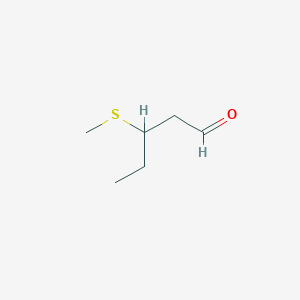
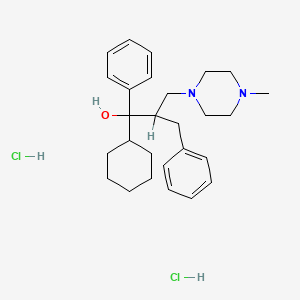

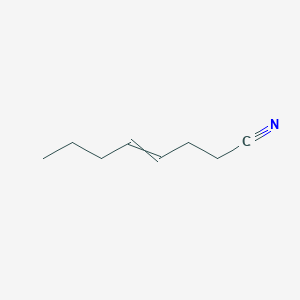
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
